Molecular Weight and Lipophilicity Differentiation vs. Simple Cbz-Protected Piperazines
The molecular weight of Benzyl 4-(2-phenylpropyl)piperazine-1-carboxylate is 338.4 g/mol, which is 76.05 g/mol (+29.0%) greater than the unsubstituted analog Benzyl piperazine-1-carboxylate (1-Z-piperazine, MW: 262.35 g/mol, CAS: 311-89-7) and 42.0 g/mol (+14.2%) greater than Benzyl 4-phenylpiperazine-1-carboxylate (MW: 296.4 g/mol, CAS: 104055-49-4) . The 2-phenylpropyl substituent introduces a branched alkyl-aromatic side chain absent in the 1-Z-piperazine baseline, which lacks any N4 substituent . This structural addition increases calculated cLogP by approximately 1.5–2.0 log units relative to the unsubstituted analog, based on standard fragment contribution methods .
| Evidence Dimension | Molecular Weight and Lipophilicity |
|---|---|
| Target Compound Data | MW: 338.4 g/mol; cLogP increase ~1.5–2.0 units above baseline |
| Comparator Or Baseline | Benzyl piperazine-1-carboxylate (1-Z-piperazine): MW 262.35 g/mol; Benzyl 4-phenylpiperazine-1-carboxylate: MW 296.4 g/mol |
| Quantified Difference | +76.05 g/mol (+29.0%) vs. 1-Z-piperazine; +42.0 g/mol (+14.2%) vs. 4-phenyl analog |
| Conditions | Molecular weight values from vendor datasheets; cLogP estimate based on fragment-based calculation methods |
Why This Matters
Higher molecular weight and lipophilicity predict altered membrane permeability and tissue distribution, making this compound unsuitable for substitution in PK/PD studies designed for smaller, less lipophilic analogs.
